molecular formula C19H13BrN4O2S B2482727 6-(Benzo[d][1,3]dioxol-5-yl)-3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 896009-51-1

6-(Benzo[d][1,3]dioxol-5-yl)-3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2482727
CAS No.: 896009-51-1
M. Wt: 441.3
InChI Key: SXORIBFFQXAGPR-UHFFFAOYSA-N
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Description

6-(Benzo[d][1,3]dioxol-5-yl)-3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C19H13BrN4O2S and its molecular weight is 441.3. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

  • A study explored a series of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, revealing their ability to inhibit the proliferation of endothelial and tumor cells. This suggests potential applications in antiproliferative therapies (Ilić et al., 2011).

Structural Analysis and Potential Pharmaceutical Importance

  • Research on pyridazine analogs, including derivatives of [1,2,4]triazolo[4,3-b]pyridazine, highlighted their significant pharmaceutical importance. Structural analysis and density functional theory calculations were conducted to understand their chemical properties (Sallam et al., 2021).

Anti-Diabetic Drug Development

  • A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for Dipeptidyl peptidase-4 inhibition, indicating their potential as anti-diabetic medications (Bindu et al., 2019).

Prostate Cancer Treatment

  • A derivative of triazolopyridazine was identified as a clinical candidate for the treatment of advanced prostate cancer, demonstrating its potential in cancer therapeutics (Bradbury et al., 2013).

Antiviral Activity

  • Novel derivatives of triazolopyridazine exhibited promising antiviral activity against hepatitis A virus, indicating their potential in antiviral drug development (Shamroukh & Ali, 2008).

Antihistaminic Activity and Eosinophil Inhibition

  • Fused pyridazines with cyclic amines showed antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, suggesting their use in allergic and inflammatory conditions (Gyoten et al., 2003).

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-3-[(4-bromophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4O2S/c20-14-4-1-12(2-5-14)10-27-19-22-21-18-8-6-15(23-24(18)19)13-3-7-16-17(9-13)26-11-25-16/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXORIBFFQXAGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4SCC5=CC=C(C=C5)Br)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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